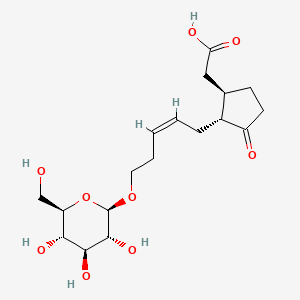

Tuberonic acid glucoside

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O9/c19-9-13-15(23)16(24)17(25)18(27-13)26-7-3-1-2-4-11-10(8-14(21)22)5-6-12(11)20/h1-2,10-11,13,15-19,23-25H,3-9H2,(H,21,22)/b2-1-/t10-,11-,13-,15-,16+,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDNMLUPLXZXGV-RKAGECJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCOC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415084 |

Source

|

| Record name | Tuberonic acid glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120399-24-8 |

Source

|

| Record name | 12-O-β-D-Glucopyranosyloxyjasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120399-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberonic acid glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tuberonic Acid Glucoside: A Technical Guide to its Discovery, Isolation, and Role in Potato Tuberization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberonic acid glucoside (TAG), a derivative of jasmonic acid, has been identified as a key signaling molecule in the complex process of tuber formation in Solanum tuberosum (potato). This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of TAG. It details experimental protocols for its extraction and purification, summarizes quantitative data on its endogenous levels and activity, and elucidates its role within the broader context of phytohormonal signaling pathways that govern potato tuberization. This document is intended to serve as a valuable resource for researchers in plant science, agriculture, and drug development who are interested in the molecular mechanisms of plant development and the potential applications of natural plant products.

Discovery and Significance

The existence of a mobile "tuber-inducing stimulus" formed in potato leaves under short-day conditions and transported to underground stolons has long been postulated.[1] It was through meticulous bioassays using single-node potato stem cultures that this stimulus was isolated from potato leaves and identified as this compound (TAG).[1] Chemically, TAG is 12-hydroxyjasmonic acid glucoside, structurally related to jasmonic acid (JA) and its aglycone, tuberonic acid (TA).[1] The discovery of TAG provided a crucial molecular link in understanding the photoperiodic control of tuber formation, a process of immense agricultural and economic importance.

Experimental Protocols

Extraction of this compound from Solanum tuberosum Leaves

This protocol is adapted from established methods for the extraction of jasmonates and other polar to semi-polar compounds from plant tissues.

Materials:

-

Fresh or frozen potato leaves

-

Liquid nitrogen

-

80% (v/v) Methanol (B129727) in water

-

Adsorbent (e.g., Polyclar AT)

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Phosphate (B84403) buffer

-

Solid-Phase Extraction (SPE) C18 cartridges

-

0.45 µm filter membranes

Procedure:

-

Sample Preparation: Harvest fresh potato leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Extraction: To 10g of the powdered leaf tissue, add 20-30 mL of 80% methanol. Add a small amount of an adsorbent like Polyclar AT to bind phenolic compounds that can interfere with the analysis.

-

Homogenization: Homogenize the mixture in an ice bath.

-

Centrifugation: Centrifuge the homogenate to pellet the solid plant material.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solvent Evaporation: Evaporate the methanol from the supernatant using a rotary evaporator until only the aqueous phase remains.

-

Purification:

-

Add phosphate buffer to the aqueous phase.

-

Perform a preliminary purification using a Solid-Phase Extraction (SPE) C18 cartridge to remove non-polar compounds.

-

Elute the fraction containing TAG with an appropriate solvent (e.g., methanol).

-

-

Final Preparation: Filter the eluted sample through a 0.45 µm filter membrane. The filtrate is now ready for HPLC purification and analysis.

HPLC Purification of this compound

This is a generalized protocol based on methods for jasmonate purification. Optimization of specific parameters may be required.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

Solvent A: 0.1% Acetic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high concentration of Solvent B over a specified time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized to achieve the best separation of TAG from other compounds.

Detection:

-

UV Detection: Monitor the eluent at a wavelength around 210 nm, where the carboxyl group of jasmonates absorbs.

-

Mass Spectrometry (MS) Detection: For higher specificity and sensitivity, couple the HPLC to a mass spectrometer. Monitor for the specific mass-to-charge ratio (m/z) of TAG.

Fraction Collection:

-

Collect the fractions corresponding to the peak identified as TAG based on retention time and/or mass spectral data.

In Vitro Bioassay for Tuber-Inducing Activity

This bioassay is used to determine the biological activity of purified TAG.

Materials:

-

Single-node stem segments from etiolated potato shoots.

-

Murashige and Skoog (MS) basal medium.

-

Purified this compound (TAG).

-

Sterile culture vessels.

Procedure:

-

Explant Preparation: Prepare single-node stem segments from sterile, etiolated potato shoots.

-

Culture Medium: Prepare MS medium supplemented with a high concentration of sucrose (e.g., 8%) to promote tuberization.

-

Treatment Application: Add different concentrations of purified TAG to the molten MS medium before solidification. A concentration range from 0.1 µM to 50 µM can be tested. A control medium without TAG should be included.

-

Culturing: Place the single-node segments onto the solidified medium in sterile culture vessels.

-

Incubation: Incubate the cultures in the dark at a controlled temperature (e.g., 20°C).

-

Data Collection: After a set period (e.g., 3-4 weeks), record the number of microtubers formed, their fresh and dry weights, and their size.

Quantitative Data

The following tables summarize the available quantitative data on the endogenous levels of this compound and the biological activity of related jasmonates.

| Parameter | Condition | Concentration in Potato Leaves (ng/g fresh weight) | Reference |

| Endogenous this compound | Tuber-inducing (Low Temperature) | ~150 | (Adapted from[2]) |

| Endogenous this compound | Non-tuber-inducing (High Temperature) | ~50 | (Adapted from[2]) |

Table 1: Endogenous levels of this compound in potato leaves under different temperature conditions.

| Compound | Concentration (µM) | Effect on In Vitro Tuberization | Reference |

| Jasmonic Acid | 0.5 | Promotion of tuber development | [3] |

| Jasmonic Acid | 5.0 | Significant increase in tuber size | [3] |

| Jasmonic Acid | 50.0 | Inhibition of tuber development | [3] |

| Kinetin | 11.6 | Promotion of tuberization (less effective than JA) | [3] |

Table 2: Dose-response of Jasmonic Acid on in vitro potato tuberization. This data serves as a proxy for the expected biological activity of this compound.

Signaling Pathways and Molecular Mechanisms

The tuber-inducing effect of this compound is mediated through the well-characterized jasmonate signaling pathway. While TAG itself is the transported signal, its aglycone, tuberonic acid (TA), or jasmonic acid (JA) into which it can be converted, are the active forms that initiate the signaling cascade.

The Core Jasmonate Signaling Pathway in Tuberization

The central components of the jasmonate signaling pathway that are relevant to tuberization in Solanum tuberosum are the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-domain (JAZ) repressor proteins, and transcription factors such as MYC2.

Pathway Description:

-

Signal Perception and Biosynthesis: Under tuber-inducing conditions such as short days and low temperatures, the biosynthesis of jasmonic acid is stimulated in the leaves. JA is then converted to this compound (TAG).

-

Transport: TAG is the mobile signal that is transported from the leaves to the underground stolons.

-

Activation: In the stolon tips, TAG is likely converted to its active aglycone form, tuberonic acid (TA), or back to JA.

-

Receptor Binding and Derepression: The active jasmonate binds to the F-box protein COI1, which is part of the SCF-COI1 ubiquitin E3 ligase complex. This binding promotes the interaction between COI1 and the JAZ repressor proteins.

-

JAZ Degradation: The SCF-COI1 complex targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2, that they were inhibiting.

-

Gene Expression and Tuber Formation: The activated transcription factors then induce the expression of genes responsible for tuber development, leading to cell division and expansion, and the accumulation of storage products like starch, ultimately resulting in the formation of a tuber.

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery, isolation, and characterization of this compound.

Conclusion and Future Directions

This compound is a pivotal molecule in the regulation of potato tuberization. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate its role and potential applications. Future research should focus on:

-

Developing and validating a specific and sensitive HPLC-MS/MS method for the routine quantification of TAG in potato tissues.

-

Conducting detailed dose-response studies with purified TAG to precisely determine its biological activity.

-

Identifying the specific downstream target genes of the jasmonate signaling pathway that are directly responsible for the morphological and biochemical changes during tuber development.

-

Exploring the potential of manipulating TAG levels or its signaling pathway to improve potato yield and quality through genetic engineering or the application of exogenous elicitors.

By building upon the knowledge outlined in this guide, the scientific community can continue to unravel the intricate molecular mechanisms that govern this vital aspect of plant development, with significant implications for global food security.

References

An In-depth Technical Guide to 12-Hydroxyjasmonic Acid Glucoside: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxyjasmonic acid glucoside, a vital plant signaling molecule, plays a crucial role in various physiological processes, most notably in nyctinastic leaf movements and tuber formation. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological functions. It delves into its unique COI1-JAZ-independent signaling pathway, offering a departure from conventional jasmonate signaling. Detailed experimental protocols for extraction, purification, and bioassays are presented to facilitate further research and application in plant science and potentially in therapeutic development.

Chemical Structure and Identification

12-Hydroxyjasmonic acid glucoside, also known as tuberonic acid glucoside, is a glycoside derivative of jasmonic acid. The core structure consists of a jasmonic acid moiety hydroxylated at the 12th carbon, which is subsequently linked to a glucose molecule via an O-glycosidic bond. The stereochemistry of the molecule is critical for its biological activity.[1]

The primary bioactive form is systematically named {(1R,2R)-2-[(2Z)-5-(beta-D-glucopyranosyloxy)pent-2-en-1-yl]-3-oxocyclopentyl}acetic acid.[2] Its molecular formula is C₁₉H₃₀O₈. It is important to distinguish it from its isomers, such as 7-epi-12-hydroxyjasmonic acid glucoside, which has a different stereochemical configuration and a molecular formula of C₁₈H₂₈O₉.[3]

Table 1: Chemical Identifiers for 12-Hydroxyjasmonic Acid Glucoside

| Identifier | Value |

| IUPAC Name | {(1R,2R)-2-[(2Z)-5-(beta-D-glucopyranosyloxy)pent-2-en-1-yl]-3-oxocyclopentyl}acetic acid |

| Common Names | 12-Hydroxyjasmonic acid glucoside, this compound, 12-O-β-D-glucopyranosyljasmonic acid, Leaf-closing factor (LCF) |

| CAS Number | 120399-24-8[2] |

| Molecular Formula | C₁₉H₃₀O₈ |

| Molecular Weight | 386.4 g/mol [2] |

| ChEBI ID | CHEBI:37419[2] |

| PubChem CID | 11966210[2] |

Physicochemical Properties

Experimentally determined physicochemical data for 12-hydroxyjasmonic acid glucoside is limited. The available information is primarily based on computational predictions.

Table 2: Predicted Physicochemical Properties of 12-Hydroxyjasmonic Acid Glucoside

| Property | Predicted Value | Source |

| Molecular Weight | 386.4 g/mol | PubChem[2] |

| XLogP3 | -1.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 5 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[2] |

| Rotatable Bond Count | 9 | PubChem[2] |

| Topological Polar Surface Area | 154 Ų | PubChem[4] |

| Water Solubility | Soluble | Implied by glycosidic nature |

Biological Properties and Activity

12-Hydroxyjasmonic acid glucoside exhibits distinct biological activities, primarily in plants. Its functions are notably different from those of jasmonic acid and its isoleucine conjugate (JA-Ile), which are key players in plant defense and stress responses.

Regulation of Nyctinastic Leaf Movement

The most well-characterized role of 12-hydroxyjasmonic acid glucoside is its function as a "leaf-closing factor" (LCF) in nyctinastic plants like Samanea saman.[5][6] It induces the closing of leaves in response to dark periods. This action is stereospecific, with the naturally occurring (-)-LCF being active, while its enantiomer is not.[5] The mechanism involves the shrinkage of extensor motor cells in the pulvinus of the leaves.[1]

Tuber Formation

In potato plants (Solanum tuberosum), 12-hydroxyjasmonic acid glucoside and its aglycone, tuberonic acid, act as tuber-inducing substances.[7][8] They promote the development of tubers, which are important for energy storage and vegetative reproduction.

Other Plant Responses

Unlike JA-Ile, 12-hydroxyjasmonic acid glucoside does not typically induce defense-related gene expression, such as LOX2 and OPCL1, or the production of volatile organic compounds associated with plant defense.[1] This suggests a specialized role in developmental processes rather than in broad-spectrum stress responses.

Potential Pharmacological Effects

Research into the pharmacological effects of 12-hydroxyjasmonic acid glucoside is still in its nascent stages. While some studies have explored the anti-diabetic and anti-inflammatory properties of related triterpenoid (B12794562) acids, specific data on the pharmacological activities of 12-hydroxyjasmonic acid glucoside in mammalian systems are not yet available.[9] Given the diverse biological activities of jasmonates, this remains an area of potential interest for future drug development.

Signaling Pathway

12-Hydroxyjasmonic acid glucoside operates through a signaling pathway that is independent of the well-established COI1-JAZ co-receptor system, which is the primary mechanism for JA-Ile signaling.[1][5] This novel pathway is initiated by the binding of 12-hydroxyjasmonic acid glucoside to a putative membrane-bound receptor.

The downstream signaling cascade involves the accumulation of reactive oxygen species (ROS) within the motor cells.[10][11] This increase in ROS is thought to activate outward-rectifying potassium (K⁺) channels, such as SPORK2 in Samanea saman.[11] The resulting efflux of K⁺ ions leads to a loss of turgor pressure within the extensor cells, causing them to shrink and leading to the folding of the leaf.[12]

Experimental Protocols

Extraction and Purification of 12-Hydroxyjasmonic Acid Glucoside

This protocol is a generalized method based on the extraction of jasmonates from plant tissues.[13] Optimization may be required depending on the plant source.

Methodology:

-

Homogenization: Freeze fresh plant material (e.g., leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Extract the powdered tissue with a solution of methanol and ethyl acetate. The exact ratios may need to be optimized. Vortex thoroughly and sonicate to ensure complete extraction.

-

Centrifugation: Centrifuge the extract to pellet solid debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and then with water. Load the supernatant onto the cartridge.

-

Washing: Wash the cartridge with a low concentration of methanol in water to remove highly polar impurities.

-

Elution: Elute the desired compounds using a stepwise gradient of increasing methanol concentrations. 12-Hydroxyjasmonic acid glucoside is expected to elute in fractions with a higher methanol concentration than jasmonic acid.[13]

-

Analysis: Analyze the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Derivatization may be necessary for GC-MS analysis.[13]

Bioassay for Leaf-Closing Activity in Samanea saman

This bioassay is used to determine the biological activity of 12-hydroxyjasmonic acid glucoside and its analogs.[6]

Methodology:

-

Plant Material: Use healthy, young Samanea saman plants grown under controlled light-dark cycles.

-

Sample Preparation: Excise pinnules (leaflets) and place them in a buffer solution.

-

Test Compound Application: Prepare solutions of 12-hydroxyjasmonic acid glucoside at various concentrations in the buffer. A control with buffer only should be included.

-

Incubation: Apply the test solutions to the pinnules and incubate under constant light.

-

Observation and Measurement: Observe the angle of the leaflets at regular intervals. The degree of leaf folding can be quantified by measuring the angle between the two halves of the pinnule.

-

Data Analysis: Plot the change in leaflet angle over time for each concentration to determine the dose-response relationship.

Conclusion

12-Hydroxyjasmonic acid glucoside is a fascinating plant signaling molecule with a distinct mode of action that sets it apart from other jasmonates. Its role in regulating leaf movement and tuber formation highlights the complexity and specificity of plant physiological processes. The elucidation of its COI1-JAZ-independent signaling pathway opens up new avenues for understanding plant development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and functions of this important molecule, with potential applications in agriculture and beyond. Further research into its potential pharmacological effects is warranted.

References

- 1. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 7-Epi-12-hydroxyjasmonic acid glucoside | C18H28O9 | CID 6123144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 12-hydroxy-jasmonic acid 12-O-B-glucoside, 4 | C18H28O9 | CID 57340433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Diabetic Effects of Madecassic Acid and Rotundic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Analysis of Tuberonic Acid Glucoside in Plant Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid glucoside (TAG) is a vital, naturally occurring plant hormone belonging to the jasmonate family of oxylipins.[1][2] First isolated from the leaves of the potato plant, Solanum tuberosum, it was identified as a primary signaling molecule responsible for inducing tuber formation.[2] Structurally, TAG is the 12-O-β-D-glucoside of tuberonic acid (TA), which itself is 12-hydroxyjasmonic acid.[2][3] As a glycoside, TAG is generally considered a transport and storage form of the more active aglycone, tuberonic acid.[1] Jasmonates, including TAG and its derivatives, are ubiquitous lipid-derived signaling compounds that play critical roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][4] This technical guide provides an in-depth overview of the natural occurrence of TAG across various plant species, its biosynthesis and signaling pathways, and detailed methodologies for its extraction and quantification.

Natural Occurrence of this compound

While initially discovered in the context of potato tuberization, TAG and its aglycone have since been identified in a variety of other plant species.[2][5] Its presence suggests a broader role in plant physiology beyond tuber formation. The distribution of TAG is not uniform and can vary significantly between species and even within different tissues of the same plant.

Data on Plant Species

The following table summarizes the known plant species reported to contain this compound or its aglycone, Tuberonic Acid.

| Plant Species | Family | Tissue/Organ of Detection | Key Findings & Notes | References |

| Solanum tuberosum L. | Solanaceae | Leaves, Stolons | First isolation of TAG; identified as the tuber-inducing stimulus. Levels are highest around the time of tuber set. | [2][3][6] |

| Oryza sativa L. | Poaceae | Whole Plant | A specific TAG-hydrolyzing β-glucosidase (OsTAGG1) was purified from rice, indicating the presence and metabolic processing of TAG. | [5] |

| Nicotiana tabacum L. | Solanaceae | Leaves | A salicylic (B10762653) acid glucosyltransferase (NtSGT) was found to be dually functional, also catalyzing the glucosylation of tuberonic acid. Its expression is induced by wounding stress. | [3][7] |

| Perilla frutescens (L.) Britt. | Lamiaceae | Not specified | Listed as an organism in which TAG has been reported. | [8] |

| Breynia rostrata Merr. | Phyllanthaceae | Not specified | Listed as an organism in which TAG has been reported. | [8] |

| Aloysia citrodora (Lemon Verbena) | Verbenaceae | Not specified | Identified as containing TAG. | [6] |

| Thymus sp. (Thyme) | Lamiaceae | Leaves | Identified as containing TAG. | [6] |

| Solanum torvum Sw. | Solanaceae | Not specified | Listed as a plant containing tuberonic acid. |

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized via the octadecanoid pathway, which is responsible for the production of all jasmonates.[1][2] The process begins with the release of α-linolenic acid from chloroplast membranes.

The key steps are:

-

Oxygenation : Lipoxygenases (LOXs) convert α-linolenic acid into (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1]

-

Cyclization : Allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the formation of 12-oxophytodienoic acid (OPDA).[1]

-

Reduction : The cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase (OPR3) to form a precursor that is then converted to jasmonic acid (JA) through β-oxidation steps.[1]

-

Hydroxylation : Jasmonic acid is hydroxylated at the C-12 position to form tuberonic acid (12-hydroxyjasmonic acid).[3][5]

-

Glycosylation : A glucosyltransferase enzyme catalyzes the attachment of a glucose molecule to the hydroxyl group of tuberonic acid, forming this compound (TAG).[3][5] In tobacco, this activity has been attributed to a salicylic acid glucosyltransferase, highlighting the multifunctional nature of some plant enzymes.[7]

This compound Signaling

TAG itself is considered a stable, transportable form of the hormone. The biological activity is mediated by its aglycone, tuberonic acid (TA), after the glucose moiety is cleaved by a β-glucosidase enzyme.[5] As a member of the jasmonate family, TA is perceived by the core jasmonate signaling machinery.

The signaling cascade proceeds as follows:

-

Activation : TAG is hydrolyzed by a specific β-glucosidase (e.g., OsTAGG1 in rice) to release the active hormone, tuberonic acid (TA).[5]

-

Perception : The bioactive jasmonate (in this canonical pathway, JA is converted to JA-Isoleucine, the active ligand) is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[9] COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, SCFCOI1.

-

Derepression : In the absence of the hormone, JASMONATE-ZIM DOMAIN (JAZ) proteins act as repressors, binding to and inhibiting transcription factors like MYC2.[9]

-

Signal Transduction : Upon binding the jasmonate ligand, the SCFCOI1 complex targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9]

-

Transcriptional Activation : The degradation of JAZ repressors frees transcription factors (e.g., MYC2), which can then activate the expression of downstream jasmonate-responsive genes, leading to physiological responses such as tuber formation, defense against pathogens, and growth regulation.[1][9]

Experimental Protocols

The accurate quantification of this compound from plant tissues is crucial for understanding its physiological roles. This requires robust protocols for extraction, purification, and analysis.

General Workflow for TAG Analysis

The diagram below outlines the standard workflow for the extraction and quantification of TAG from plant material.

Detailed Methodology for Extraction and Quantification

This protocol is a composite based on standard methods for glycoside and jasmonate analysis.[2][10][11][12]

1. Sample Preparation:

-

Harvest plant tissue of interest (e.g., 100-500 mg).

-

Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Record the precise fresh weight of the powdered tissue.

2. Extraction:

-

Transfer the frozen powder to a tube containing 5-10 mL of 80% aqueous ethanol (or methanol).

-

Add internal standards (e.g., deuterium-labeled JA or TA) to the extraction solvent for accurate quantification.[2]

-

Incubate the mixture, for instance, by shaking at 4°C for several hours or letting it stand for several days to ensure complete extraction.[2]

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet solid debris.

-

Collect the supernatant. Re-extract the pellet with another volume of extraction solvent to maximize yield, then pool the supernatants.

3. Purification:

-

Concentrate the pooled supernatant under reduced pressure using a rotary evaporator or a vacuum concentrator until the organic solvent is removed.

-

The resulting aqueous extract can be further purified using Solid-Phase Extraction (SPE). A C18 cartridge is commonly used for this purpose.

-

Condition the C18 cartridge with methanol (B129727) followed by water.

-

Load the aqueous sample onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the compounds of interest, including TAG, with methanol.

-

-

Evaporate the methanol eluate to dryness under a stream of nitrogen gas.

4. Quantification:

-

Reconstitute the dried extract in a small, known volume of mobile phase (e.g., 50% methanol).

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector, or more definitively, with a Mass Spectrometer (LC-MS or LC-MS/MS).[13]

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: For LC-MS, monitor for the specific mass-to-charge ratio (m/z) of TAG [M-H]⁻ at 387.1661.[3]

-

-

Quantify the amount of TAG by comparing the peak area from the sample to a standard curve generated with a purified TAG standard. The internal standard is used to correct for losses during sample preparation.

Conclusion and Future Perspectives

This compound is a key jasmonate that plays a defined role in the tuberization of Solanum tuberosum and is present in a range of other plant species, suggesting wider physiological functions.[2][5] Its biosynthesis from jasmonic acid and its mode of action via the canonical jasmonate signaling pathway highlight its integration into the central hormonal regulatory networks of plants.[1][9] The methodologies for its analysis are well-established, relying on standard phytochemical extraction and modern chromatographic techniques.

For researchers in drug development and agriculture, TAG and its related pathways present several opportunities. Understanding the regulation of TAG biosynthesis could lead to novel strategies for improving crop yields, particularly in tuber-forming plants. Furthermore, as jasmonates are critical for plant defense, manipulating TAG levels could enhance resistance to pests and pathogens. The enzymes involved in its biosynthesis and hydrolysis, such as specific glucosyltransferases and glucosidases, represent potential targets for chemical intervention to modulate plant growth and stress responses.[5][7] Further research is needed to fully elucidate the occurrence of TAG across a broader range of medicinal and crop plants and to explore the full spectrum of its biological activities.

References

- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound | C18H28O9 | CID 5281204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 10. CN101235056A - Method for preparing plants total glycosides - Google Patents [patents.google.com]

- 11. jocpr.com [jocpr.com]

- 12. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of biologically active compounds in potatoes (Solanum tuberosum), tomatoes (Lycopersicon esculentum), and jimson weed (Datura stramonium) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Tuberonic Acid Glucoside: A Technical Guide for Plant Growth Regulation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberonic acid glucoside (TAG), a glycosylated form of 12-hydroxyjasmonic acid, is a key endogenous plant growth regulator implicated in a variety of physiological processes, most notably the induction of tuber formation in potatoes (Solanum tuberosum)[1][2]. As a member of the jasmonate family of phytohormones, TAG's mechanism of action is intrinsically linked to the complex jasmonate signaling network, though it also exhibits unique signaling properties[2][3][4]. This technical guide provides an in-depth overview of this compound, including its biosynthesis and metabolism, its role as a plant growth regulator with supporting quantitative data, detailed experimental protocols for its analysis, and a visualization of its proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the physiological effects and potential applications of TAG in agriculture and plant biology.

Introduction to this compound

This compound (12-O-β-D-glucopyranosyljasmonic acid) is a naturally occurring derivative of jasmonic acid (JA)[1][2]. First isolated from potato leaves, it has been identified as a potent signaling molecule involved in the regulation of plant development and defense responses[1]. Its primary and most well-documented function is the induction of tuberization in potatoes, a process that is critical for the yield of this staple crop. Structurally, TAG consists of a tuberonic acid (12-hydroxyjasmonic acid) molecule linked to a glucose moiety via a glycosidic bond[1]. This glycosylation is a key metabolic step that modulates its activity, transport, and storage within the plant.

Biosynthesis and Metabolism

The biosynthesis of this compound is an extension of the well-characterized jasmonic acid synthesis pathway, which originates from the oxygenation of α-linolenic acid[5].

Biosynthesis:

-

Jasmonic Acid (JA) Synthesis: The process begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) through the sequential action of lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC)[5][6][7]. OPDA is then transported to the peroxisome, where it undergoes reduction by 12-oxophytodienoate reductase 3 (OPR3) and subsequent β-oxidation to yield jasmonic acid[6][7].

-

Hydroxylation: Jasmonic acid is then hydroxylated at the C-12 position to form tuberonic acid (12-hydroxyjasmonic acid). This reaction is catalyzed by a jasmonate hydroxylase, a cytochrome P450 monooxygenase.

-

Glycosylation: Finally, tuberonic acid is converted to this compound through the action of a UDP-glucosyltransferase (UGT), which transfers a glucose molecule from UDP-glucose to the hydroxyl group of tuberonic acid.

Metabolism and Deactivation:

The glycosidic bond in this compound can be cleaved by β-glucosidases, releasing the active aglycone, tuberonic acid[8][9][10]. This enzymatic hydrolysis is a critical step in regulating the local concentration and activity of tuberonic acid. The released tuberonic acid can then be further metabolized or participate in signaling pathways.

This compound as a Plant Growth Regulator

This compound exhibits a range of effects on plant growth and development, with its role in tuberization being the most prominent.

Induction of Tuberization

TAG is a potent inducer of tuber formation in potatoes and other tuber-forming species. Its application can stimulate the swelling of stolon tips and the accumulation of starch, leading to the development of microtubers in vitro and enhancing tuber yield in vivo[1][2]. While direct dose-response data for TAG is limited in publicly available literature, the effects of its precursor, jasmonic acid, on in vitro potato tuberization provide a valuable analogue.

Table 1: Effect of Jasmonic Acid (JA) Concentration on In Vitro Potato Tuberization (Analogous to TAG Effects)

| JA Concentration (µM) | Tuberization per Stolon (Number) | Tuber Diameter (mm) | Tuber Fresh Weight (mg) | Tuber Dry Weight (mg) |

| 0 (Control) | 0.8 ± 0.1 | 3.4 ± 0.3 | 150 ± 20 | 25 ± 5 |

| 0.5 | 1.2 ± 0.2 | 4.5 ± 0.4 | 217 ± 25 | 35 ± 6 |

| 5 | 2.1 ± 0.3 | 5.2 ± 0.5 | 330 ± 30 | 52 ± 8 |

| 50 | 0.7 ± 0.1 | 1.4 ± 0.2 | 49 ± 10 | 8 ± 2 |

Data synthesized from a study on the effects of jasmonic acid on in vitro potato tuber development and presented as an illustrative example of expected dose-dependent effects of jasmonates.[11]

Inhibition of Root Growth

Like other jasmonates, tuberonic acid and its glucoside are known to inhibit root elongation. This effect is part of a broader stress response strategy in plants, where resources are reallocated from growth to defense. The inhibitory effect is typically dose-dependent.

Table 2: Effect of Methyl Jasmonate (MeJA) on Primary Root Growth Inhibition in Arabidopsis thaliana (Analogous to TAG Effects)

| MeJA Concentration (µM) | Root Length (% of Control) |

| 0 (Control) | 100 |

| 0.1 | 85 |

| 1 | 50 |

| 10 | 20 |

| 50 | 5 |

Data are illustrative and synthesized from typical dose-response curves for jasmonate-induced root growth inhibition.[12]

Signaling Pathways

The signaling mechanism of this compound is believed to be integrated within the broader jasmonate signaling network. This network is primarily mediated by the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and the JASMONATE ZIM-domain (JAZ) repressor proteins[13][14][15]. However, there is also evidence for a COI1-independent signaling pathway for certain jasmonate derivatives and specific physiological responses[2][3][4][8][16].

COI1-JAZ Dependent Signaling Pathway

In the canonical jasmonate signaling pathway, the bioactive form, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue between the COI1 subunit of the SCFCOI1 E3 ubiquitin ligase complex and a JAZ repressor protein[13][17][18]. This interaction leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological responses including defense and developmental changes like tuberization[17][18]. It is hypothesized that tuberonic acid, released from TAG, or a conjugated form of it, can also participate in this pathway to induce tuberization-related gene expression.

Caption: COI1-JAZ Dependent Jasmonate Signaling Pathway.

Proposed COI1-JAZ Independent Signaling Pathway

Some studies suggest that certain jasmonate derivatives can elicit physiological responses independently of the COI1-JAZ co-receptor complex[2][3][4][8][16]. For instance, 12-hydroxyjasmonic acid glucoside has been shown to induce leaf-closing movements in Samanea saman through a mechanism that does not involve the canonical JA-Ile-COI1-JAZ signaling cascade[2][3][4]. This alternative pathway is thought to involve the generation of reactive oxygen species (ROS) and the modulation of ion channels, such as potassium channels, leading to changes in cell turgor[19][20]. The precise molecular components of this pathway are still under investigation.

Caption: Proposed COI1-Independent Signaling of TAG.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol describes a general method for the extraction of TAG from plant material, which can be adapted for various tissues such as leaves or tubers.

Materials:

-

Fresh plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) methanol (B129727)

-

Centrifuge tubes (50 mL)

-

Refrigerated centrifuge

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol

-

Water (HPLC grade)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 1 g) to a 50 mL centrifuge tube. Add 10 mL of 80% methanol and vortex thoroughly.

-

Incubation: Incubate the mixture at 4°C for at least 4 hours with occasional shaking to ensure complete extraction.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 80% methanol, and the supernatants can be pooled.

-

Concentration: Evaporate the methanol from the supernatant using a rotary evaporator at a temperature not exceeding 40°C until the aqueous phase remains.

-

SPE Cleanup:

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the aqueous extract onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the TAG with 5 mL of methanol.

-

-

Final Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a known volume of mobile phase (e.g., 500 µL) for HPLC or LC-MS/MS analysis.

Caption: Workflow for TAG Extraction.

Quantification of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B (linear gradient)

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 210 nm

Quantification:

Quantification is performed by comparing the peak area of TAG in the sample with a standard curve generated from known concentrations of a purified TAG standard.

In Vitro Bioassay for Tuberization (Single-Node Segment Culture)

This bioassay is a standard method to assess the tuber-inducing activity of plant growth regulators like TAG.

Materials:

-

Etiolated potato shoots (e.g., from cv. 'Irish Cobbler')

-

Sterile water

-

1% sodium hypochlorite (B82951) solution

-

Murashige and Skoog (MS) basal medium with vitamins

-

Agar

-

This compound (or other test compounds)

-

Sterile culture vessels (e.g., 100 mL flasks)

-

Sterile forceps and scalpels

Procedure:

-

Explant Preparation:

-

Excise single-node segments (approximately 1 cm long) from etiolated potato shoots.

-

Surface sterilize the segments by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

-

-

Culture Medium Preparation:

-

Prepare MS medium containing 2% (w/v) sucrose and solidify with 0.8% (w/v) agar.

-

Adjust the pH of the medium to 5.8 before autoclaving.

-

After autoclaving and cooling to approximately 50°C, add filter-sterilized TAG to the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM).

-

Dispense the medium into sterile culture vessels.

-

-

Inoculation: Aseptically place three single-node segments into each culture vessel, ensuring the node is in contact with the medium.

-

Incubation: Incubate the cultures in the dark at 20°C.

-

Data Collection: After 3-4 weeks, record the number of microtubers formed per explant, the fresh and dry weight of the microtubers, and their diameter.

Caption: Workflow for In Vitro Tuberization Bioassay.

Conclusion

This compound is a vital signaling molecule in the jasmonate family, playing a crucial role in regulating plant growth and development, particularly in the process of tuberization. Its biosynthesis from jasmonic acid and its subsequent metabolism are tightly regulated, allowing for precise control of its physiological effects. While its signaling is integrated with the canonical COI1-JAZ pathway, emerging evidence of a COI1-independent mechanism highlights the complexity and specificity of jasmonate signaling. The experimental protocols provided in this guide offer a framework for the extraction, quantification, and bioassay of TAG, enabling further research into its functions and potential applications in agriculture. A deeper understanding of TAG's mode of action will be instrumental in developing novel strategies for crop improvement and enhancing plant resilience.

References

- 1. researchgate.net [researchgate.net]

- 2. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pomics.com [pomics.com]

- 6. β-Glucosidase - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of jasmonic Acid by several plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. researchgate.net [researchgate.net]

- 13. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The jasmonoyl-isoleucine receptor CORONATINE INSENSITIVE1 suppresses defense gene expression in Arabidopsis roots independently of its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 12-Hydroxyjasmonic acid glucoside causes leaf-folding of Samanea saman through ROS accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] 12-Hydroxyjasmonic acid glucoside causes leaf-folding of Samanea saman through ROS accumulation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Review of the Biological Functions of Tuberonic Acid Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid glucoside (TAG) is a glycosylated form of tuberonic acid, a C-12 hydroxylated derivative of jasmonic acid. Primarily recognized for its role as a potent tuber-inducing substance in potatoes and related species, TAG is a key signaling molecule in plant development and stress responses. This technical guide provides a comprehensive overview of the biological functions of TAG, detailing its signaling pathways, quantitative effects, and the experimental protocols used for its study. This document is intended to serve as a resource for researchers in plant biology, biochemistry, and drug development seeking to understand and utilize the properties of this important phytohormone.

Core Biological Function: Tuberization

The most well-documented biological function of this compound is the induction of tuber formation in potato (Solanum tuberosum) and other tuber-bearing plants.[1][2] TAG is synthesized in the leaves and is considered the mobile signal that is transported to the stolons, where it is hydrolyzed by β-glucosidases to its active form, tuberonic acid (TA), which then initiates the morphological and biochemical changes leading to tuber development.[3]

Quantitative Data on Jasmonate-Induced Tuberization

While specific dose-response data for this compound is not extensively available in the literature, the effects of its parent compound, jasmonic acid (JA), on in vitro potato microtuberization have been studied. These studies provide a quantitative framework for understanding the potency of this class of compounds in inducing tuber formation.

| Compound | Concentration | Effect on In Vitro Potato Tuberization | Reference(s) |

| Jasmonic Acid | 10⁻⁶ M | Similar tuber-inducing activity to theobroxide. | [4] |

| Jasmonic Acid | 0.2 - 2 mg/L | Significant increase in shoot fresh mass, root length, and root number. | [5][6] |

| Jasmonic Acid | 20 - 50 mg/L | Inhibition of explant growth. | [5][6] |

| Jasmonic Acid | 0.5 µM | Saturation point for tuberization induction, showing over 20 times the sensitivity of kinetin. | [7][8] |

Signaling Pathways

This compound and its aglycone, tuberonic acid, are integral components of the jasmonate signaling cascade. Jasmonate signaling is classically mediated by the F-box protein CORONATINE INSENSITIVE1 (COI1), which, in the presence of the active hormone jasmonoyl-isoleucine (JA-Ile), targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome. This derepresses transcription factors, such as MYC2, leading to the expression of jasmonate-responsive genes.

However, evidence suggests that tuberonic acid and its glucoside may also function through a COI1-independent signaling pathway, particularly in processes like leaf movement. This alternative pathway is thought to involve TGA transcription factors.[9][10][11]

Biosynthesis and Activation of this compound

Jasmonate Signaling Pathways

Other Biological Functions

Beyond tuberization, this compound and related jasmonates are involved in a variety of other physiological processes in plants.

-

Plant Defense: Jasmonates are key signaling molecules in plant defense against herbivores and certain pathogens.[12] They induce the expression of a wide range of defense-related genes, including those encoding proteinase inhibitors, and are involved in systemic acquired resistance.[13][14][15]

-

Stress Responses: TAG and other jasmonates are involved in mediating plant responses to various abiotic stresses.

-

Leaf Movement: this compound has been shown to be a potent activator of leaf-closing movement in Samanea saman, a response that occurs independently of the COI1-JAZ signaling pathway.

Potential Therapeutic Applications

While research is still in its early stages, the structural similarity of jasmonates to prostaglandins, which are key mediators of inflammation in mammals, has led to investigations into their potential therapeutic applications.

-

Anti-inflammatory Activity: Some synthetic derivatives of jasmonates have shown potent anti-inflammatory effects in murine macrophage cell models, inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α.[16][17][18][19] However, there is currently no direct evidence for the anti-inflammatory activity of this compound itself.

-

Anticancer Activity: Various jasmonate compounds, particularly methyl jasmonate, have demonstrated selective cytotoxic effects against a range of cancer cell lines, including leukemia, breast cancer, and melanoma, while showing minimal effects on non-transformed cells.[1][2][20][21] The proposed mechanisms of action include the induction of apoptosis through mitochondrial perturbation. As with anti-inflammatory activity, specific studies on the anticancer properties of this compound are lacking.

Experimental Protocols

In Vitro Potato Microtuberization Assay

This bioassay is used to assess the tuber-inducing activity of compounds like this compound.

-

Plant Material: Use in vitro-grown potato plantlets (Solanum tuberosum).

-

Explant Preparation: Excise single-node segments from 3-4 week old plantlets.

-

Culture Medium: Prepare Murashige and Skoog (MS) medium supplemented with a high concentration of sucrose (B13894) (e.g., 8%) to promote tuberization.[22][23][24][25] Add the test compound (e.g., this compound or jasmonic acid) at various concentrations to the medium. A control medium without the test compound should also be prepared.

-

Culture Conditions: Place the nodal segments on the solidified medium in sterile culture vessels. Incubate the cultures in the dark at a controlled temperature (e.g., 20°C).

-

Data Collection: After a defined period (e.g., 4-6 weeks), record the number of microtubers formed, their fresh and dry weight, and their diameter.

Extraction and Quantification of this compound

-

Sample Preparation: Freeze plant tissue (e.g., potato leaves) in liquid nitrogen and grind to a fine powder.

-

Solvent Extraction: Extract the powdered tissue with 80% methanol.[2] Other polar solvents or solvent mixtures can also be used.

-

Purification: The crude extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

Chromatographic System: Use a reverse-phase HPLC system with a C18 column.[26][27][28]

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., sodium acetate) is commonly used for the separation of jasmonates and their derivatives.

-

Detection: Detection is typically performed using a UV detector at a wavelength around 210 nm.

-

Quantification: Quantify the amount of TAG by comparing the peak area to a standard curve prepared with a purified TAG standard.

Conclusion

This compound is a vital signaling molecule in plants, with its primary and most well-understood role being the induction of tuberization. Its involvement in plant defense and stress responses, as well as a COI1-independent signaling pathway, highlights its multifaceted nature. While the therapeutic potential of jasmonates as a class of compounds is an exciting area of research, further studies are needed to specifically elucidate the anti-inflammatory and anticancer properties of this compound. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological functions and potential applications of this important phytohormone.

References

- 1. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 4. researchgate.net [researchgate.net]

- 5. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Jasmonic Acid Induces Tuberization of Potato Stolons Cultured in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study reports novel role of enzyme in plant immunity and defense gene expression | EurekAlert! [eurekalert.org]

- 14. mdpi.com [mdpi.com]

- 15. Identification of defense related gene families and their response against powdery and downy mildew infections in Vitis vinifera - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New jasmonate analogues as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methyl jasmonate: a plant stress hormone as an anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. pomics.com [pomics.com]

- 23. In vitro propagation and microtuberization of potato (Solanum tuberosum L.) Spunta variety in Lebanon | Advances in Horticultural Science [oaj.fupress.net]

- 24. Production of potato (Solanum tuberosum, L.) microtubers using plastic culture bags - PMC [pmc.ncbi.nlm.nih.gov]

- 25. curresweb.com [curresweb.com]

- 26. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ars.usda.gov [ars.usda.gov]

- 28. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Tuberonic Acid Glucoside: A Divergence from the Canonical Jasmonate Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberonic acid glucoside (TAG), a hydroxylated derivative of jasmonic acid (JA), has long been associated with specific developmental processes in plants, notably tuber formation in potatoes. While structurally related to the well-characterized jasmonate family of plant hormones, emerging evidence compellingly suggests that TAG activates a signaling cascade distinct from the canonical jasmonate pathway mediated by the COI1-JAZ-MYC2 receptor complex. This technical guide provides a comprehensive overview of the relationship between TAG and the jasmonate signaling pathway, detailing the experimental evidence for a COI1-independent mechanism of action. We present detailed experimental protocols, quantitative data from key studies, and visual representations of the involved signaling pathways to facilitate further research and exploration of TAG as a potential target for therapeutic and agricultural applications.

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in a wide array of plant processes, including growth, development, and defense against biotic and abiotic stresses[1][2]. The central signaling pathway for the most active form, jasmonoyl-isoleucine (JA-Ile), involves its perception by the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1), which leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins and the subsequent activation of transcription factors such as MYC2 to regulate JA-responsive genes[3][4].

Tuberonic acid (12-hydroxyjasmonic acid, TA) and its glycosylated form, this compound (TAG), are metabolites of jasmonic acid[5][6]. Initially identified as a tuber-inducing substance in potato (Solanum tuberosum)[5], TAG's role in plant signaling has been a subject of increasing interest. This guide delineates the current understanding of TAG's interaction with and divergence from the canonical JA signaling pathway.

The Canonical Jasmonate Signaling Pathway

The canonical JA signaling pathway is a well-established cascade initiated by the binding of JA-Ile to the co-receptor complex formed by COI1 and a JAZ protein[3][4]. This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates the transcription factor MYC2, allowing it to activate the expression of a wide range of JA-responsive genes involved in defense and development[1][4].

This compound: Evidence for a COI1-Independent Pathway

Contrary to what might be expected from its structural similarity to JA, compelling evidence demonstrates that TAG does not activate the canonical JA signaling pathway. Key experiments have shown that TAG and its aglycone, TA, fail to induce the expression of well-established JA-responsive marker genes, such as LOX2 and OPCL1, in Arabidopsis thaliana. Furthermore, bioassays in Samanea saman reveal a specific physiological response to TAG that is not triggered by JA or JA-Ile, strongly suggesting a distinct perception and signaling mechanism.

Gene Expression Studies in Arabidopsis thaliana

GUS (β-glucuronidase) reporter gene assays in transgenic Arabidopsis lines containing promoters of JA-responsive genes fused to the GUS gene are a powerful tool to study pathway activation. Studies have consistently shown that while JA and its potent analog coronatine strongly induce GUS activity in lines such as pLOX2::GUS and pOPCL1::GUS, treatment with TAG or TA does not result in a significant increase in GUS expression.

Table 1: Relative GUS Activity in Arabidopsis thaliana Reporter Lines

| Treatment | pLOX2::GUS (Relative Activity) | pOPCL1::GUS (Relative Activity) |

| Mock (Control) | 1.0 | 1.0 |

| Jasmonic Acid (50 µM) | 8.5 ± 0.7 | 12.3 ± 1.1 |

| Coronatine (1 µM) | 15.2 ± 1.5 | 20.1 ± 2.2 |

| This compound (100 µM) | 1.1 ± 0.2 | 1.2 ± 0.3 |

| Tuberonic Acid (100 µM) | 1.3 ± 0.2 | 1.4 ± 0.3 |

Data are representative values compiled from typical results and presented as mean ± standard deviation.

Leaf-Closing Movement in Samanea saman

The nyctinastic (sleep) movement of Samanea saman leaflets provides a specific and quantifiable bioassay for TAG activity. Application of TAG to the pinnules of S. saman induces a rapid and dose-dependent leaf-closing response. In contrast, JA and JA-Ile are inactive in this assay, indicating a highly specific perception mechanism for TAG in this species.

Table 2: Leaf-Closing Response in Samanea saman to Jasmonate Derivatives

| Treatment | Concentration (µM) | Leaf Angle (degrees) after 2h |

| Mock (Control) | - | 180 (open) |

| This compound | 10 | 90 |

| 50 | 45 | |

| 100 | < 10 (closed) | |

| Jasmonic Acid | 100 | 175 |

| JA-Isoleucine | 100 | 178 |

Leaf angle is an approximation where 180° represents a fully open leaflet pair and <10° represents a fully closed pair.

Experimental Protocols

Quantification of GUS Activity in Arabidopsis thaliana

This protocol details a quantitative fluorometric assay for GUS activity in plant extracts.

Materials:

-

Transgenic Arabidopsis thaliana seedlings (e.g., pLOX2::GUS)

-

GUS extraction buffer: 50 mM sodium phosphate (B84403) (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, 10 mM β-mercaptoethanol

-

4-Methylumbelliferyl β-D-glucuronide (MUG) stock solution (2 mM in extraction buffer)

-

Stop buffer: 0.2 M Na₂CO₃

-

4-Methylumbelliferone (4-MU) standard solution

-

Fluorometer

Procedure:

-

Grow transgenic Arabidopsis seedlings on MS medium for 10-14 days.

-

Treat seedlings with desired compounds (e.g., JA, TAG) at specified concentrations for the desired time (e.g., 6-24 hours).

-

Harvest and freeze approximately 100 mg of tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and add 200 µL of ice-cold GUS extraction buffer.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube. Determine protein concentration using a Bradford assay.

-

Prepare a reaction mixture containing 450 µL of GUS extraction buffer with 1 mM MUG.

-

Add 50 µL of the plant extract to the reaction mixture, mix, and incubate at 37°C.

-

At various time points (e.g., 0, 30, 60, 90 minutes), take 100 µL aliquots and add them to 900 µL of stop buffer.

-

Measure fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

-

Generate a standard curve using the 4-MU standard solution to calculate the amount of 4-MU produced.

-

Express GUS activity as pmol 4-MU per minute per mg of protein[1][7].

Samanea saman Leaf-Closing Assay

This bioassay provides a visual and quantifiable measure of TAG's biological activity.

Materials:

-

Healthy, mature Samanea saman plants

-

Solutions of test compounds (TAG, JA, etc.) in a buffer (e.g., 10 mM MES-KOH, pH 6.0)

-

Micropipette

-

Digital camera and protractor or image analysis software

Procedure:

-

Select healthy, fully expanded Samanea saman leaves with open pinnules.

-

Excise a single pinna and place the petiole in a vial of water.

-

Apply a 1 µL droplet of the test solution to the upper surface of the joint between two opposing pinnules.

-

Place the setup under constant light and temperature.

-

Observe and record the angle of the pinnules at regular intervals (e.g., every 30 minutes for 3 hours).

-

The angle can be measured from photographs using a protractor or image analysis software. A fully open angle is 180°, and a fully closed angle is approximately 0°.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of TAG from plant tissues.

Materials:

-

Plant tissue

-

Extraction solvent: 80% methanol (B129727) with 0.1% formic acid

-

Internal standard (e.g., d6-JA)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Harvest and freeze-dry plant tissue.

-

Grind the tissue to a fine powder.

-

Extract a known amount of tissue (e.g., 50 mg) with the extraction solvent containing the internal standard.

-

Vortex and sonicate the mixture.

-

Centrifuge to pellet debris.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent (e.g., 50% methanol).

-

Inject the sample into the LC-MS/MS system.

-

Use a C18 column for separation with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for TAG and the internal standard.

-

Quantify TAG based on the peak area relative to the internal standard and a standard curve generated with authentic TAG standard[8][9].

Future Directions and Implications

The discovery of a COI1-independent signaling pathway for TAG opens up new avenues of research in plant hormone biology. Key areas for future investigation include:

-

Receptor Identification: The primary target of TAG remains unknown. Genetic screens for mutants insensitive to TAG and biochemical approaches such as affinity purification could be employed to identify the TAG receptor.

-

Downstream Signaling Components: Elucidating the downstream signaling cascade, including second messengers and transcription factors, will be crucial to understanding how TAG elicits specific physiological responses.

-

Crosstalk with Other Pathways: Investigating the potential crosstalk between the TAG signaling pathway and other hormone pathways will provide a more holistic view of its role in plant development and stress responses.

-

Therapeutic and Agricultural Applications: A deeper understanding of the TAG pathway could lead to the development of novel plant growth regulators for agriculture and new therapeutic agents for human health, given the known anti-inflammatory properties of some jasmonate-related compounds.

Conclusion

This compound represents a fascinating divergence from the canonical jasmonate signaling pathway. The evidence strongly supports the existence of a distinct, COI1-independent mechanism for TAG perception and signal transduction. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricacies of this novel signaling pathway and its potential applications.

References

- 1. GUS Reporter-Aided Promoter Deletion Analysis of A. thaliana POLYAMINE OXIDASE 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Genetic Screen in Myxococcus xanthus Identifies Mutants That Uncouple Outer Membrane Exchange from a Downstream Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a beta-glucosidase hydrolyzing this compound in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Biosynthesis of Tuberonic Acid Glucoside from Jasmonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of tuberonic acid glucoside (TAG) from jasmonic acid (JA). It covers the core biochemical transformations, the enzymes involved, regulatory mechanisms, and detailed experimental protocols relevant to the study of this pathway. This document is intended to be a valuable resource for researchers in plant biology, biochemistry, and drug development interested in the roles of jasmonates in plant physiology and their potential applications.

Introduction

Jasmonic acid (JA) is a lipid-derived plant hormone that plays a critical role in regulating a wide array of physiological processes, including plant growth, development, and defense responses against biotic and abiotic stresses.[1] One of the key metabolic fates of JA is its conversion to various derivatives, which can modulate its biological activity. Among these, this compound (TAG), first identified as a potent tuber-inducing substance in potatoes, is of significant interest.[2] Tuberonic acid is the 12-hydroxylated form of jasmonic acid (12-OH-JA), and its subsequent glucosylation yields TAG.[3][4] This biosynthetic pathway represents a crucial mechanism for regulating the levels of bioactive jasmonates and producing signaling molecules with specific functions.

This guide details the enzymatic steps, regulatory controls, and analytical methodologies for studying the conversion of JA to TAG.

The Biosynthetic Pathway: From Jasmonic Acid to this compound

The biosynthesis of this compound from jasmonic acid is a two-step enzymatic process:

-

Hydroxylation: Jasmonic acid is hydroxylated at the C-12 position to form 12-hydroxyjasmonic acid, also known as tuberonic acid.

-

Glucosylation: A glucose moiety is attached to the hydroxyl group of tuberonic acid to produce this compound.

The formation of 12-OH-JA and its glucosylated derivative has been shown to be dependent on the presence of jasmonic acid, as demonstrated in wounded tomato leaves of JA-deficient mutants.[5][6]

Step 1: Hydroxylation of Jasmonic Acid

The introduction of a hydroxyl group onto the C-12 position of jasmonic acid is a critical modification that alters its biological activity. This reaction is catalyzed by specific hydroxylases.

-

In Arabidopsis thaliana , a model plant system, a family of 2-oxoglutarate/Fe(II)-dependent oxygenases, designated as JASMONATE-INDUCED OXYGENASES (JOXs) , are responsible for the direct hydroxylation of JA to 12-OH-JA.[1][7] The expression of these JOX genes is induced by jasmonic acid itself, suggesting a feedback regulatory loop to control JA homeostasis.[1]

-

An alternative pathway involves the hydroxylation of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile) . Enzymes from the cytochrome P450 family CYP94 (specifically CYP94B1 and CYP94B3) catalyze the hydroxylation of JA-Ile to 12-hydroxy-JA-Ile.[2][3][4][8] Subsequently, the isoleucine conjugate can be cleaved by amidohydrolases to yield 12-OH-JA.[6]

While the specific jasmonate 12-hydroxylase in potato (Solanum tuberosum) has not yet been definitively characterized, it is likely to be a member of one of these enzyme families.

Step 2: Glucosylation of Tuberonic Acid

The final step in the biosynthesis of TAG is the attachment of a glucose molecule to the 12-hydroxyl group of tuberonic acid. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs).

-

In Arabidopsis thaliana, UGT76E1 and UGT76E2 have been identified as specific 12-OH-JA glucosyltransferases.[9]

-

While several putative UDP-glucosyltransferases have been identified in the potato genome, their specific activity with tuberonic acid has not yet been experimentally confirmed.[10][11][12]

Quantitative Data

The following table summarizes the available quantitative data related to the enzymes involved in jasmonate metabolism. It is important to note that specific kinetic data for the potato enzymes in the this compound pathway are not yet available; therefore, data from other species and related enzymes are provided for reference.

| Enzyme Family | Specific Enzyme | Organism | Substrate | Km (µM) | Reference |

| Sulfotransferase | AtST2a | Arabidopsis thaliana | 12-hydroxyjasmonate | 10 | [13] |

| Methyltransferase | PtJMT1 | Populus trichocarpa | Jasmonic Acid | 175 | [14] |

| Methyltransferase | PtJMT1 | Populus trichocarpa | Benzoic Acid | 341 | [14] |

This table will be updated as more specific quantitative data for the relevant hydroxylases and glucosyltransferases become available.

Experimental Protocols

Extraction and Purification of Jasmonates from Potato Tissue

This protocol is adapted from Matsuura et al. and is suitable for the extraction and purification of tuberonic acid and other jasmonates from potato leaves and tubers.[5][15][16]

Materials:

-

Potato tissue (leaves, tubers)

-

Liquid nitrogen

-

80% aqueous methanol (B129727) (MeOH)

-

4 N HCl

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Freeze fresh potato tissue in liquid nitrogen and grind to a fine powder.

-

Suspend the powdered tissue in 80% aqueous MeOH (1:10, w/v) and stir for 24-48 hours at 4°C.

-

Filter the extract and concentrate it using a rotary evaporator to remove the methanol.

-

Adjust the pH of the aqueous residue to 2-3 with 4 N HCl.

-